Ethyl 2-cyano-2-methylpropanoate
Overview
Description
Ethyl 2-cyano-2-methylpropanoate is an organic compound with the molecular formula C7H11NO2. It is also known by other names such as ethyl 2-cyano-2,2-dimethylacetate and ethyl 2-cyano-2-methylpropionate . This compound is commonly used as an intermediate in pharmaceutical and organic synthesis due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-methylpropanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound often involves high vacuum distillation to achieve high purity. The compound is distilled at around 140°C under vacuum conditions to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon.
Major Products Formed:
Substitution: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: Ethyl 2-cyano-2-methylpropanoic acid and ethanol.
Reduction: Ethyl 2-amino-2-methylpropanoate.
Scientific Research Applications
Ethyl 2-cyano-2-methylpropanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Biology: It is used in the synthesis of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It is employed in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-methylpropanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electron-withdrawing group, making the carbon atom more susceptible to nucleophilic attack. In reduction reactions, the cyano group is reduced to an amine, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Methyl 2-cyano-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-2,2-dimethylacetate: Another name for this compound, highlighting its structural similarity.
Ethyl 2-cyano-2-methylpropionate: Another synonym for the same compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its versatility in various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
ethyl 2-cyano-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGRPGOHQCPZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322783 | |
Record name | ethyl 2-cyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-98-1 | |
Record name | Propanoic acid, 2-cyano-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1572-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402029 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1572-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-cyano-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Cyano-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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